N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide
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Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H11N3O2S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.05719778 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety are known to exhibit a broad spectrum of biological activities
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets due to their versatile nature . The specific interaction of AKOS001548534 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and dynamics.
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound has been shown to modulate the expression of genes involved in these pathways, leading to changes in cellular metabolism and function. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to manage oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions . For example, it has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced cell growth and proliferation, making it a potential candidate for anti-cancer therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation. These effects are consistent over extended periods, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic pathway is crucial for the compound’s elimination from the body. Additionally, the compound can influence the metabolic flux of other compounds by modulating the activity of cytochrome P450 enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within the mitochondria, the compound can influence mitochondrial function and energy metabolism, further contributing to its biochemical effects.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-15-14(19-17-9)10-4-2-5-11(8-10)16-13(18)12-6-3-7-20-12/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFPQNQBLKPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.